4-[(4-Fluorophenyl)amino]-4-oxo-2-(1-phenylethyl)butanoic acid
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Overview
Description
2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid is a synthetic organic compound with a complex structure It contains a fluorophenyl group, a carbamoyl group, and a phenylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylbutanoic acid backbone may yield carboxylic acids, while reduction of the carbamoyl group may yield amines.
Scientific Research Applications
2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors, while the carbamoyl group may influence its pharmacokinetic properties . The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid: This compound has a similar structure but differs in the position of the carbamoyl group.
Phenylbutyric acid: This compound shares the phenylbutanoic acid backbone but lacks the fluorophenyl and carbamoyl groups.
Uniqueness
2-{[(4-Fluorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid is unique due to its combination of functional groups, which may confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C18H18FNO3 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-(4-fluoroanilino)-4-oxo-2-(1-phenylethyl)butanoic acid |
InChI |
InChI=1S/C18H18FNO3/c1-12(13-5-3-2-4-6-13)16(18(22)23)11-17(21)20-15-9-7-14(19)8-10-15/h2-10,12,16H,11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
UAJHBFHNGNEZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)NC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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